molecular formula C15H22N2 B142272 5-iso-Propyl-N,N-dimethyltryptamine CAS No. 156281-04-8

5-iso-Propyl-N,N-dimethyltryptamine

Cat. No.: B142272
CAS No.: 156281-04-8
M. Wt: 230.35 g/mol
InChI Key: XCYBFXZGVQDMFZ-UHFFFAOYSA-N
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Description

5-iso-Propyl-N,N-dimethyltryptamine is a synthetic compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin. This compound is characterized by the presence of an indole ring, which is a common feature in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iso-Propyl-N,N-dimethyltryptamine typically involves the alkylation of tryptamine derivatives. One common method includes the reaction of tryptamine with isopropyl halides under basic conditions to introduce the iso-propyl group. This is followed by N,N-dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Indole derivatives with oxidized side chains.

    Reduction Products: Reduced forms of the compound with hydrogenated functional groups.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5-iso-Propyl-N,N-dimethyltryptamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.

    Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.

    Industry: Utilized in the development of novel pharmaceuticals and psychoactive substances.

Mechanism of Action

The mechanism of action of 5-iso-Propyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and can result in psychoactive effects. The compound may also interact with other receptors such as sigma-1 and trace amine-associated receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar structure but without the iso-propyl group.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position of the indole ring.

    Bufotenine: A tryptamine derivative with a hydroxy group at the 5-position .

Uniqueness: 5-iso-Propyl-N,N-dimethyltryptamine is unique due to the presence of the iso-propyl group, which may influence its binding affinity and selectivity for various receptors, potentially leading to distinct pharmacological effects compared to other tryptamines .

Properties

IUPAC Name

N,N-dimethyl-2-(5-propan-2-yl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-11(2)12-5-6-15-14(9-12)13(10-16-15)7-8-17(3)4/h5-6,9-11,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYBFXZGVQDMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376406
Record name 5-iso-Propyl-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156281-04-8
Record name 5-iso-Propyl-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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